Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (BPTES) is a small molecule allosteric inhibitor of glutaminase, an enzyme responsible for the conversion of glutamine to glutamate. [] Glutamine metabolism plays a critical role in cancer cell proliferation and survival, making glutaminase a potential target for cancer therapy. [] BPTES has been extensively studied in various cancer models, including hepatocellular carcinoma, [] acute myeloid leukemia, [] pancreatic cancer, [] and lymphoma. [] It exhibits selective inhibitory activity against the kidney-type glutaminase isoform (GLS1) over the liver-type isoform (GLS2). [, ] As a research tool, BPTES helps explore the therapeutic potential of glutaminase inhibition and understand the role of glutamine metabolism in various biological processes. []
The synthesis of Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide involves a multi-step procedure. While specific parameters and technical details might vary depending on the specific synthetic approach employed, a general method for synthesizing BPTES analogs is described in the literature. [] This involves reacting an amine precursor with [11C-carbonyl]phenylacetyl acid anhydride, prepared from [11C]CO2 and benzyl magnesium chloride, followed by in situ treatment with isobutyl chloroformate. [] Another study focused on synthesizing BPTES analogs with improved aqueous solubility involved a structure-activity relationship (SAR) study to identify truncated analogs that retained the potency of BPTES. [] A detailed account of the individual steps, reagents, and reaction conditions for each synthesis method can be found in the referenced studies.
Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide is composed of two phenyl acetamide moieties linked by a sulfide bridge and connected to 1,3,4-thiadiazole rings. [] The molecule's structure is critical for its specific interaction with the allosteric site of glutaminase. [] X-ray crystallography studies of BPTES bound to human kidney-type glutaminase (KGA) reveal its binding mode and explain its specificity towards KGA over other isoforms like GLS2. []
BPTES primarily participates in a binding interaction with the glutaminase enzyme. [] This is not a typical chemical reaction that forms new products. Instead, BPTES acts as a ligand that binds to the allosteric site of the enzyme. [] The binding interaction is primarily governed by hydrophobic interactions and hydrogen bonding between BPTES and amino acid residues within the allosteric pocket. []
Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide functions as an allosteric inhibitor of glutaminase. [, ] It exerts its effect by binding to an allosteric site on the enzyme, distinct from the active site where glutamine binds. [] This binding induces conformational changes in the enzyme, particularly in a critical loop near the catalytic site (Glu312-Pro329 in human KGA), ultimately leading to the enzyme's inactivation. [] As a result, the conversion of glutamine to glutamate is hindered, disrupting glutamine metabolism. [] The potency and specificity of BPTES for the GLS1 isoform are attributed to its precise interaction with the unique allosteric site on this particular isoform. [, ]
Targeting Glutamine Addiction in Cancer Cells: BPTES has been widely used to investigate the role of glutamine metabolism in various cancer types. [, , ] Many cancer cells exhibit a heightened reliance on glutamine for growth and survival, a phenomenon known as "glutamine addiction." [, , ] BPTES, by inhibiting glutaminase, can effectively disrupt this metabolic dependency, leading to a decrease in cell proliferation, increased apoptosis, and sensitizing cancer cells to conventional chemotherapy. [, , , ]
Probing Mitochondrial Respiration and Function: BPTES helps unravel the intricate relationship between glutamine metabolism and mitochondrial function. [, ] It has been employed in studies utilizing techniques like Seahorse extracellular flux analysis to demonstrate that inhibition of glutaminase can lead to a decrease in mitochondrial respiratory capacity and ATP production, highlighting glutamine's importance in fueling mitochondrial processes. [, ]
Modulating Autophagy and Senescence: Beyond its direct impact on glutamine metabolism, BPTES has been implicated in modulating cellular processes like autophagy and senescence. [, ] Studies have shown that BPTES can selectively eliminate senescent cells, potentially contributing to its therapeutic effects. [] Furthermore, BPTES has been used to investigate the role of glutamine metabolism in autophagy, demonstrating that its inhibition can induce autophagy in certain cell types. []
Exploring the Crosstalk Between Metabolism and Signaling Pathways: BPTES is a valuable tool for investigating the interplay between metabolic pathways and cellular signaling cascades. [] Research has unveiled that BPTES can enhance the sensitivity of cancer cells to inhibitors targeting specific signaling pathways, suggesting a synergistic effect between metabolic and signaling pathway inhibition. [, ]
Developing More Potent and Soluble Analogs: Overcoming the limitations of BPTES's poor solubility and pharmacokinetic properties is crucial for translating its therapeutic potential into clinical applications. [] Ongoing research focuses on designing and synthesizing novel BPTES analogs with improved solubility, metabolic stability, and pharmacological profiles. [, ]
Combination Therapies and Personalized Medicine: Exploring the synergy between BPTES and other therapeutic agents, including conventional chemotherapy and targeted therapies, is crucial for developing effective combination regimens for cancer treatment. [, ] Furthermore, understanding the influence of genetic and metabolic heterogeneity on the efficacy of BPTES is essential for tailoring its use in personalized medicine. [, , ]
Investigating Its Role in Non-Cancerous Conditions: While BPTES has primarily been investigated in the context of cancer, its role in other diseases and physiological processes remains to be fully elucidated. [, ] Investigating its potential applications in conditions like skin aging, [] autoimmune disorders, [] and neurological disorders [] could uncover new therapeutic avenues.
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 480-09-1
CAS No.: 60640-59-7
CAS No.: